Evidence 1: PDE5 Inhibitory Potency — 2.8-Fold Reduction from 4-NH to 4-O Linker in the Same Assay System
The target 4-oxy compound (CAS 150450-82-1) and its 4-amino analog (CAS 150450-00-3, ER-017996) were both tested against cGMP-specific phosphodiesterase (PDE5) isolated from porcine aorta, with data curated into ChEMBL and BindingDB from Eisai's original research program [1][2]. The amino analog achieves an IC₅₀ of 360 nM (0.36 µM), whereas the oxy analog exhibits an IC₅₀ of 1,000 nM (1.0 µM), representing a 2.8-fold (640 nM absolute) loss of potency upon oxygen substitution for nitrogen at the 4-position linker. The original medicinal chemistry paper by Takase et al. explicitly concluded that the 4-((3,4-methylenedioxy)benzyl)-amino group is essential for potent inhibition of cGMP-PDE, providing a direct SAR rationale for this potency difference [1].
| Evidence Dimension | PDE5 (cGMP-PDE) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (1.0 µM) |
| Comparator Or Baseline | 4-Amino analog (CAS 150450-00-3, ER-017996): IC₅₀ = 360 nM (0.36 µM) |
| Quantified Difference | 2.8-fold weaker potency (Δ = 640 nM); O-linker is less potent than NH-linker |
| Conditions | cGMP-phosphodiesterase (PDE5) isolated from porcine aorta; data curated by Eisai into ChEMBL and BindingDB |
Why This Matters
For researchers procuring a 6,7,8-trimethoxyquinazoline PDE5 inhibitor, the 4-amino analog provides 2.8-fold greater target engagement at equivalent concentrations; the 4-oxy compound should be selected only when reduced PDE5 potency is specifically desired (e.g., as a negative control or for SAR linker studies).
- [1] Takase Y, Saeki T, Fujimoto M, Saito I. Cyclic GMP phosphodiesterase inhibitors. 1. The discovery of a novel potent inhibitor, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline. J Med Chem. 1993;36(24):3765-70. PMID: 8254606. View Source
- [2] BindingDB. BDBM50038996 IC₅₀ = 1,000 nM and BDBM50038978 IC₅₀ = 360 nM, both vs. cGMP-PDE (porcine aorta). https://bindingdb.org View Source
